molecular formula C13H12N4O2S B14170294 Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- CAS No. 77952-79-5

Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-

Cat. No.: B14170294
CAS No.: 77952-79-5
M. Wt: 288.33 g/mol
InChI Key: YUPALGLTKSVHKV-UHFFFAOYSA-N
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Description

Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is a complex organic compound that features an imidazole ring substituted with a benzyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using similar catalytic processes and reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the imidazole ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydride for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action for acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- involves its interaction with molecular targets through its functional groups. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with similar core structure but lacking the benzyl, methyl, and nitro substitutions.

    Benzylimidazole: Similar but without the nitro group.

    Nitroimidazole: Similar but without the benzyl and methyl groups.

Uniqueness

Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

77952-79-5

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H12N4O2S/c1-10-15-12(17(18)19)13(20-8-7-14)16(10)9-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3

InChI Key

YUPALGLTKSVHKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)SCC#N)[N+](=O)[O-]

Origin of Product

United States

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